1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
CAS No. |
876506-41-1 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-oxa-4-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)10-6-7-13-9(10)4-2-1-3-5-9/h1-7H2,(H,11,12) |
InChI Key |
WURNSGVWHHRRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Aminophenol and Glycolic Acid
The foundational synthesis begins with the condensation of 4-aminophenol and glycolic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction, conducted under reflux in acetonitrile, produces a key intermediate (Compound 2 ) through amide bond formation. The use of DCC facilitates the activation of carboxylic acid groups, ensuring high regioselectivity.
Reaction conditions :
-
Molar ratio : 1:1.2 (4-aminophenol : glycolic acid)
-
Temperature : Reflux (~82°C)
-
Solvent : Anhydrous acetonitrile
-
Catalyst : DCC (2 equivalents)
This step achieves yields of ~65–70%, with purity confirmed via HPLC.
Oxidative Cyclization for Spirocyclic Core Formation
Subsequent oxidative cyclization of Compound 2 using iodobenzene diacetate (PhI(OAc)₂) and copper(I) perchlorate acetonitrile complex generates the spirocyclic framework. Conducted in dry dichloromethane under nitrogen, this step forms Compound 3 , characterized by X-ray crystallography.
Critical parameters :
-
Oxidant : PhI(OAc)₂ (2 equivalents)
-
Catalyst : Cu[(CH₃CN)₄ClO₄] (0.05 equivalents)
-
Environment : Inert atmosphere (N₂)
-
Reaction time : 12–16 hours
Yields for this step range from 55% to 60%, with byproducts arising from overoxidation minimized through strict temperature control.
Cyclopropanation to Stabilize the Michael Receptor
To mitigate adverse in vivo Michael addition reactivity, Compound 3 undergoes cyclopropanation. Treatment with halogenated hydrocarbons (e.g., CH₂Br₂) in the presence of 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) yields Compound 5 . This step eliminates α,β-unsaturated bonds, enhancing metabolic stability.
Optimization insights :
-
Base : DBU (1.5 equivalents)
-
Solvent : Dry THF at −20°C
-
Halogen source : CH₂Br₂ (1.5 equivalents)
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves ~70% isolated yield.
Hydrolysis and Functionalization
The final step involves hydrolysis of Compound 5 using aqueous ethanol (2:1 v/v) to yield 1-oxa-4-azaspiro[4.5]decane-4-carboxylic acid. Alternative pathways employ trimethyl sulfoxide iodide and sodium hydride in dimethyl sulfoxide (DMSO) for carboxyl group introduction.
Comparative analysis :
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Hydrolysis | H₂O/EtOH | Ethanol | 85 |
| Oxidative functionalization | Me₃SOI, NaH | DMSO | 78 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for final products. Residual solvents (e.g., THF, DMSO) are quantified via GC-MS, adhering to ICH guidelines.
Challenges in Scalability and Optimization
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Pharmaceutical Development
1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid is primarily recognized for its applications in pharmaceutical development . It serves as a key intermediate in synthesizing various pharmaceuticals, particularly in the creation of drugs targeting neurological disorders and viral infections. The compound's structural features contribute to its biological activity, making it a promising candidate for further drug development.
Case Study: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. A series of derivatives were synthesized and tested against human cancer cell lines, showing moderate to potent activity against lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. For instance, certain derivatives displayed IC50 values as low as 0.08 µM, indicating strong cytotoxic effects against these cancer types .
Organic Synthesis
In the realm of organic synthesis , this compound is utilized as a versatile building block for constructing complex molecular architectures. Its unique structure facilitates the formation of various chemical entities, allowing researchers to explore new synthetic pathways and methodologies.
Synthetic Routes
Common methods for synthesizing this compound include multi-step organic synthesis techniques that leverage spirocyclic intermediates . These synthetic strategies are crucial for developing derivatives with enhanced biological activity or improved pharmacokinetic properties.
Material Science
The compound also finds applications in material science , particularly in formulating advanced materials such as polymers and coatings. Its incorporation can enhance properties like durability and resistance to environmental factors, making it valuable in developing new materials with specific performance characteristics.
Biochemistry Research
In biochemistry , this compound plays a role in studying enzyme mechanisms and interactions at the molecular level. Understanding these interactions is essential for elucidating biological processes and developing new therapeutic strategies based on this compound.
Agrochemical Applications
Another emerging application is in the field of agrochemicals . The compound is being explored for its potential use in developing effective pest control solutions while minimizing environmental impact. This aspect highlights the compound's versatility beyond traditional pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones
Structure : These derivatives feature a conjugated diene-dione system fused to the spirocyclic core.
Synthesis : Prepared via oxidative cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide using Cu[(CH3CN)4ClO4] and PhI(OAc)2 as key catalysts and oxidants .
Bioactivity :
- Compound 11h : Exhibits potent antitumor activity with IC50 values of 0.18 µM (A549 lung cancer), 0.08 µM (MDA-MB-231 breast cancer), and 0.15 µM (HeLa cervical cancer). The p-bromobenzyl substituent at the 4-position optimizes activity .
- Triazole derivatives (12a–12d) : Synthesized via click chemistry, these show enhanced solubility and retained cytotoxicity .
1-Thia-4-azaspiro[4.5]decane Derivatives
Structure: Oxygen in the oxazolidine ring is replaced with sulfur. Synthesis: Formed by refluxing cyclohexanone, aromatic amines, and thioglycolic acid in benzene . Bioactivity: Limited antitumor data are provided, but sulfur’s electronegativity and larger atomic size may alter metabolic stability and target interactions compared to oxygen analogs.
Benzoyl-Substituted Carboxylic Acid Derivatives
Examples :
- 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid : Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in enzymes .
- 4-(2,4-Difluorobenzoyl) derivative : Increased halogenation could improve pharmacokinetic profiles, though specific activity data are unavailable .
Methacrylate Esters
Structure: Spirocyclic ethanol derivatives esterified with methacrylic acid. Properties: High water solubility (918.6 g/L at 25°C) and moderate density (1.06 g/cm³), making them suitable for polymer-based drug delivery systems .
Comparative Analysis Table
Key Findings and Implications
- Structural Flexibility : The spirocyclic core tolerates diverse substitutions (e.g., halogens, alkyl groups) without losing bioactivity, enabling tailored drug design.
- Synthesis Optimization : Copper catalysts and PhI(OAc)2 are critical for efficient cyclization in oxa-azaspiro compounds, while thia analogs require simpler reflux conditions .
- Activity Trends : Electron-withdrawing groups (e.g., bromine, fluorine) enhance antitumor potency, likely by improving target binding or metabolic stability .
Biological Activity
1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antitumor properties, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.34 g/mol. The compound features a spirocyclic structure that contributes to its pharmacological properties. Its carboxylic acid functional group enhances its reactivity, making it a candidate for various therapeutic applications.
Antitumor Activity
Research has demonstrated that derivatives of 1-Oxa-4-azaspiro[4.5]decane exhibit promising antitumor properties. A study evaluated a series of compounds derived from this structure against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa | 0.15 |
Among the tested compounds, 11h emerged as the most effective, showing significant cytotoxicity across all three cell lines with IC50 values below 0.20 µM, indicating strong potential for further development as an anticancer agent .
The mechanism underlying the antitumor activity of these compounds may involve interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The unique structural characteristics of the spirocyclic system may enhance binding affinity to these targets.
Synthetic Routes
The synthesis of 1-Oxa-4-azaspiro[4.5]decane derivatives typically involves multi-step organic synthesis techniques that can be optimized for yield and purity:
- Starting Materials : Commonly include amines and carboxylic acids.
- Key Reactions : Metal-catalyzed cyclization is often a crucial step in forming the spirocyclic structure.
- Optimization : Reaction conditions such as temperature, solvent choice, and catalyst type are systematically varied to improve outcomes.
Case Studies
Recent studies have highlighted the potential of derivatives like 4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid , which exhibited anti-inflammatory and analgesic properties alongside its anticancer activity . These findings suggest that modifications to the core structure can lead to compounds with diverse biological activities.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Ensure proper ventilation and fume hoods during synthesis or handling to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant safety glasses, face shields, and nitrile gloves. Avoid skin contact by wearing lab coats and closed-toe shoes .
- Concentration Limits : Adhere to workplace concentration limits (e.g., 1.0% w/w) as specified in regulatory guidelines to mitigate toxicity risks .
Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?
- Methodological Answer :
- Stepwise Synthesis : Start with 4-aminophenol and α-glycolic acid/lactic acid. Key steps include amide formation followed by metal-catalyzed oxidative cyclization (e.g., using Cu(I) or Fe(III)) to form the spirocyclic core .
- Purification : High-performance liquid chromatography (HPLC) is recommended to achieve ≥95% purity, as validated in derivative syntheses .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze - and -NMR spectra to confirm spirocyclic connectivity and functional groups (e.g., carboxylic acid protons at δ ~12 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO at m/z 285.34) .
Advanced Research Questions
Q. How can synthetic yields of antitumor-active derivatives of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Test transition metal catalysts (e.g., Cu(I), Fe(III)) under varying temperatures (60–100°C) to optimize cyclization efficiency .
- Structure-Activity Relationship (SAR) : Introduce substituents at positions 6 and 9 of the spirocyclic core to enhance cytotoxicity. For example, electron-withdrawing groups (e.g., -NO) improve IC values against A549 lung cancer cells (0.18–0.19 µM) .
Q. What analytical strategies are suitable for detecting this compound metabolites in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor for characteristic fragments (e.g., m/z 285 → 241 via decarboxylation) .
- Metabolite Tracking : Employ stable isotope labeling (e.g., -carboxylic acid) to distinguish endogenous compounds from experimental metabolites .
Q. How can contradictions in bioactivity data between spirocyclic derivatives be resolved?
- Methodological Answer :
- Dose-Response Validation : Conduct dose-ranging studies (0.01–10 µM) across multiple cell lines (e.g., HeLa, MDA-MB-231) to confirm IC reproducibility .
- Error Analysis :
- Systematic Errors : Calibrate plate readers and pipettes to minimize instrument drift .
- Statistical Methods : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
